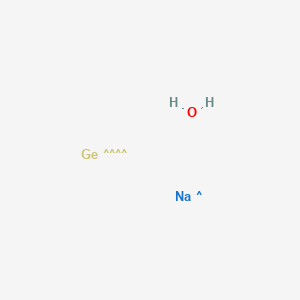

Germanate, sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

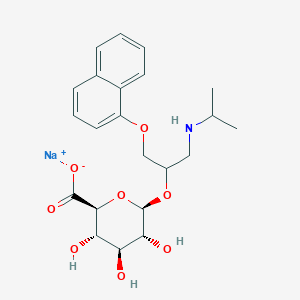

Germanate, sodium: is an inorganic compound with the chemical formula Na₂GeO₃ . It exists as a colorless solid and is primarily used for the synthesis of other germanium compounds . This compound is structurally analogous to sodium metasilicate, consisting of polymeric GeO₃²⁻ anions made up of vertex-sharing GeO₄ tetrahedra .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium germanate can be prepared by the fusion of germanium oxide with sodium hydroxide at high temperatures. The reaction is as follows: [ 2 \text{NaOH} + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative NaHGeO₃, which is a water-soluble salt .

Industrial Production Methods: The industrial production of sodium germanate typically involves the same high-temperature fusion process. The reaction conditions are carefully controlled to ensure the complete conversion of germanium oxide to sodium germanate .

Chemical Reactions Analysis

Types of Reactions: Sodium germanate undergoes various chemical reactions, including:

Oxidation: Sodium germanate can be oxidized to form germanium dioxide.

Reduction: It can be reduced to elemental germanium under specific conditions.

Substitution: Sodium germanate can participate in substitution reactions where the germanate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or other oxidizing agents.

Reduction: Requires reducing agents such as hydrogen or carbon.

Substitution: Involves reagents that can provide the substituting anion, such as halides or sulfates.

Major Products Formed:

Oxidation: Germanium dioxide (GeO₂)

Reduction: Elemental germanium (Ge)

Substitution: Various germanium-containing compounds depending on the substituting anion

Scientific Research Applications

Chemistry: Sodium germanate is used as a precursor for the synthesis of other germanium compounds. It is also used in the preparation of germanate glasses, which have applications in photonics and optics .

Biology and Medicine: Research is ongoing into the potential biological and medicinal applications of germanium compounds, including sodium germanate. These compounds are being studied for their potential use in cancer treatment and as antimicrobial agents .

Industry: In industry, sodium germanate is used in the production of specialty glasses and ceramics. It is also used as a catalyst in certain chemical reactions and in the production of semiconductors .

Mechanism of Action

The mechanism by which sodium germanate exerts its effects depends on the specific application. In chemical reactions, it acts as a source of germanium ions, which can participate in various reactions. In biological systems, the exact mechanism of action is still under investigation, but it is believed to involve the interaction of germanium ions with cellular components .

Comparison with Similar Compounds

Sodium silicate (Na₂SiO₃): Structurally analogous to sodium germanate, consisting of polymeric SiO₃²⁻ anions.

Potassium germanate (K₂GeO₃): Similar in composition but with potassium ions instead of sodium.

Bismuth germanate (Bi₄Ge₃O₁₂): Used in scintillation detectors and has different structural and optical properties compared to sodium germanate

Uniqueness: Sodium germanate is unique in its specific applications in the synthesis of germanium compounds and its use in specialty glasses and ceramics. Its structural similarity to sodium silicate allows it to be used in similar applications, but its germanium content gives it distinct properties that are valuable in certain industrial and research contexts .

Properties

Molecular Formula |

GeH2NaO |

|---|---|

Molecular Weight |

113.64 g/mol |

InChI |

InChI=1S/Ge.Na.H2O/h;;1H2 |

InChI Key |

KGZDDBSNCXVTJK-UHFFFAOYSA-N |

Canonical SMILES |

O.[Na].[Ge] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

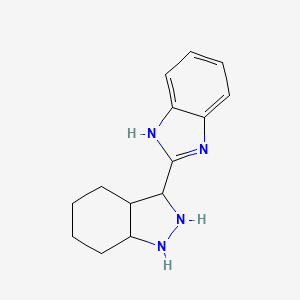

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)

![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)

![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)

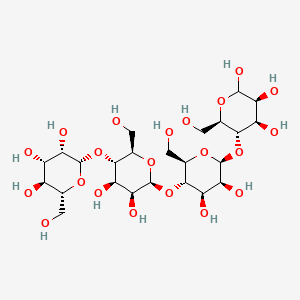

![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)

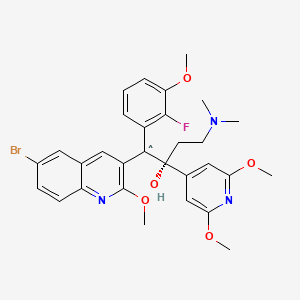

![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B12350917.png)

![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)